N-Phenethyl-phthalamic acid N-Phenethyl-phthalamic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC11198093
InChI: InChI=1S/C16H15NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)(H,19,20)
SMILES: C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)O
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol

N-Phenethyl-phthalamic acid

CAS No.:

Cat. No.: VC11198093

Molecular Formula: C16H15NO3

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

N-Phenethyl-phthalamic acid -

Specification

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
IUPAC Name 2-(2-phenylethylcarbamoyl)benzoic acid
Standard InChI InChI=1S/C16H15NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)(H,19,20)
Standard InChI Key XVQUUVCOFZFTDA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)O
Canonical SMILES C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)O

Introduction

Chemical Identity and Structural Characteristics

N-Phenethyl-phthalamic acid is systematically named 2-(2-phenylethylcarbamoyl)benzoic acid under IUPAC nomenclature . The compound’s structure comprises a phthalamic acid backbone (a benzoic acid derivative with an adjacent carboxamide group) modified by a phenethyl substituent on the amide nitrogen. Key identifiers include:

  • SMILES Notation: C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)O\text{C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)O}

  • InChIKey: XVQUUVCOFZFTDA-UHFFFAOYSA-N\text{XVQUUVCOFZFTDA-UHFFFAOYSA-N}

  • ChEMBL ID: CHEMBL152549 .

The phenethyl group introduces hydrophobicity, potentially enhancing membrane permeability compared to unsubstituted phthalamic acid (C8H7NO3\text{C}_8\text{H}_7\text{NO}_3) . X-ray crystallography or NMR data are absent in available literature, but computational models predict a planar benzoic acid moiety with the phenethyl chain adopting a staggered conformation .

Synthesis and Manufacturing

Traditional Synthetic Routes

Phthalimide derivatives like N-Phenethyl-phthalamic acid are typically synthesized via condensation reactions between phthalic anhydride and primary amines. For example:

Phthalic anhydride+PhenethylamineDMF, ΔN-Phenethyl-phthalamic acid\text{Phthalic anhydride} + \text{Phenethylamine} \xrightarrow{\text{DMF, Δ}} \text{N-Phenethyl-phthalamic acid}

This method, detailed in studies on analogous compounds, often employs polar aprotic solvents (e.g., DMF) and heating to facilitate amide bond formation . The JPSR review highlights that microwave-assisted synthesis can reduce reaction times from hours to minutes while improving yields (e.g., 95% in 4.5 minutes for similar derivatives) .

Purification and Characterization

Crude products are purified via recrystallization from ethanol or methanol. Structural confirmation relies on:

  • FT-IR: Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch).

  • 1^1H NMR: Aromatic protons (δ 7.4–8.1 ppm), phenethyl methylene (δ 2.8–3.4 ppm), and carboxylic acid proton (δ 12–13 ppm) .

Physicochemical Properties

Experimental and computed properties of N-Phenethyl-phthalamic acid include:

PropertyValueSource
Molecular Weight269.29 g/mol
Melting PointNot reported
Boiling Point394.2 ± 25.0 °C (Predicted)
Density1.368 g/cm3^3
SolubilitySlightly soluble in DMSO, methanol
pKa3.75 ± 0.10 (Predicted)

The compound’s low solubility in aqueous media contrasts with its parent phthalamic acid, which is more polar due to the absence of the phenethyl group .

Biological Activities and Applications

Enzymatic Inhibition

While direct studies on N-Phenethyl-phthalamic acid are scarce, structurally related phthalimides exhibit cholinesterase inhibitory activity. For instance, 4-phthalimidobenzenesulfonamide derivatives show IC50_{50} values of 1.35 μM against acetylcholinesterase (AChE), suggesting potential neuropharmacological applications . Molecular docking studies reveal that the phthalimide moiety interacts with both the catalytic and peripheral anionic sites of AChE, a mechanism that may extend to N-Phenethyl-phthalamic acid .

Future Research Directions

  • Synthetic Optimization: Explore microwave or ultrasonic methods to enhance yield and purity.

  • Biological Screening: Test AChE/BuChE inhibition, antimicrobial activity, and anticancer potential.

  • Structural Modifications: Investigate substituent effects (e.g., halogenation) on bioactivity.

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